molecular formula C21H25N5O2S B2952806 N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896300-43-9

N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2952806
CAS No.: 896300-43-9
M. Wt: 411.52
InChI Key: BXPVZOGMAJNVMS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-linked acetamide moiety with an N-cyclohexyl substituent. Triazole derivatives are widely studied for their bioactivity, attributed to their ability to mimic peptide bonds and engage in hydrogen bonding with biological targets .

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-28-18-11-9-16(10-12-18)20-23-24-21(26(20)25-13-5-6-14-25)29-15-19(27)22-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPVZOGMAJNVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS No. 896300-43-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by diverse research findings and case studies.

Structural Overview

The compound features a complex structure comprising a cyclohexyl group, a triazole ring, and a methoxyphenyl moiety. Its molecular formula is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S with a molecular weight of 411.5 g/mol. The structure can be represented as follows:

Smiles COc1ccc c2nnc SCC O NC3CCCCC3 n2 n2cccc2 cc1\text{Smiles COc1ccc c2nnc SCC O NC3CCCCC3 n2 n2cccc2 cc1}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives, including compounds similar to this compound. For instance, various triazole derivatives exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for some derivatives ranged from 1.1 to 4.4 µM against clinical pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Target Organism
Triazole Derivative A1.1 - 4.4S. aureus
Triazole Derivative B0.6 - 4.8E. coli

Antifungal Activity

The antifungal potential of triazole compounds is well-documented. Similar compounds have shown effectiveness against various fungal strains with MICs ranging from 0.6 to 8.9 µM . These findings suggest that this compound may also exhibit antifungal properties.

Cytotoxic Effects

In vitro studies indicate that certain triazole derivatives possess moderate cytotoxicity against cancer cell lines while sparing non-tumor cells . This selective toxicity is crucial for developing cancer therapeutics.

Case Studies

A notable case study involved the synthesis and biological evaluation of related triazole compounds, which demonstrated promising antibacterial and antifungal activities in vitro. These studies employed various methods such as agar disc diffusion to assess the efficacy of these compounds against pathogenic microorganisms .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole-acetamide derivatives are highly dependent on substituents at the triazole ring and the acetamide side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives
Compound Name Substituents (Triazole Positions 4/5) Acetamide N-Substituent Key Activities/Properties References
Target Compound 4: 1H-pyrrol-1-yl; 5: 4-methoxyphenyl Cyclohexyl Inferred: Potential antimicrobial -
N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide 4: p-tolyl; 5: 4-pyridyl Cyclohexyl Antibacterial (MIC = 6.25 µg/mL vs. E. coli, S. aureus)
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4: Cyclohexylmethyl; 5: - 4-Bromophenyl Anti-HIV-1 activity (IC50 not reported)
2-{[5-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 4: 1H-pyrrol-1-yl; 5: 4-chlorophenyl 2-Ethoxyphenyl Structural analog; no activity data
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Methyl; 5: 4-pyridinyl 4-Methoxyphenyl Inferred: High polarity due to pyridinyl/methoxy groups
Key Observations:

Antibacterial Activity :

  • The pyridyl- and p-tolyl-substituted analog (Table 1, Row 2) demonstrated potent antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens, comparable to ciprofloxacin . This suggests that electron-withdrawing groups (e.g., pyridyl) and hydrophobic substituents (e.g., p-tolyl) enhance membrane penetration and target binding.
  • The target compound’s 4-methoxyphenyl group may confer similar hydrophobicity, while the pyrrole substituent could modulate solubility via π-π stacking interactions.

Antiviral Potential: The cyclohexylmethyl-substituted analog (Table 1, Row 3) showed anti-HIV-1 activity, likely due to the bulky cyclohexyl group enhancing interactions with viral protease or reverse transcriptase . The target compound’s cyclohexyl acetamide group may similarly contribute to antiviral efficacy.

In contrast, bromophenyl or ethoxyphenyl groups (Rows 3–4) may enhance lipophilicity, favoring blood-brain barrier penetration .

Structure-Activity Relationships (SAR)

  • Smaller groups like methyl (Row 5) may reduce steric hindrance.
  • Position 5 Substituents : Aryl groups with electron-donating moieties (e.g., 4-methoxy in the target) enhance resonance stabilization of the triazole ring, possibly increasing metabolic stability compared to electron-withdrawing substituents (e.g., 4-chloro in Row 4) .

Q & A

Q. What are the standard synthetic protocols for preparing N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its structural analogs?

The compound is synthesized via a multi-step procedure involving:

  • Condensation reactions : Equimolar concentrations of substituted oxazolones and triazole-thiol derivatives are refluxed at 150°C for 5 hours using pyridine and zeolite (Y-H) as catalysts .
  • Functionalization : The amino group at the 4th position of the triazole ring can be modified via Paal-Knorr condensation to introduce pyrrole fragments, enhancing biological activity .
  • Purification : The crude product is recrystallized from ethanol after acid quenching.

Q. What spectroscopic and crystallographic techniques are employed for structural characterization?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking, hydrogen bonding) with precision (mean C–C = 0.004 Å, R factor = 0.038) .
  • NMR and FT-IR : Confirm functional groups (e.g., sulfanyl, acetamide) and monitor reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of the target compound?

  • Catalyst screening : Zeolite (Y-H) and pyridine enhance regioselectivity and reduce side reactions during triazole ring formation .
  • Temperature modulation : Reflux at 150°C ensures complete cyclization while minimizing decomposition .
  • Solvent selection : Ethanol for recrystallization improves purity (>95% by HPLC) .

Q. What strategies address discrepancies in reported biological activity data (e.g., antiproliferative vs. anti-exudative effects)?

  • Structural-activity relationship (SAR) analysis : Compare substituents (e.g., 4-methoxyphenyl vs. furan-2-yl) to identify pharmacophores. For example:
    • Antiproliferative activity : Linked to the 4-(1H-pyrrol-1-yl) group in triazole derivatives .
    • Anti-exudative effects : Depend on sulfanyl-acetamide moieties and pyrolium fragments .
  • Dose-response studies : Validate activity thresholds (e.g., IC₅₀ values) across cell lines and animal models .

Q. How does the substitution pattern on the triazole ring influence pharmacological activity?

  • Electron-donating groups (e.g., 4-methoxyphenyl) enhance metabolic stability and target binding .
  • Bulkier substituents (e.g., cyclohexyl) improve lipophilicity, aiding blood-brain barrier penetration .
  • Heterocyclic modifications (e.g., pyrrole, imidazole) modulate interactions with enzymes like HIV-1 reverse transcriptase .

Q. What in silico methods predict the compound’s ADMET properties and target selectivity?

  • Molecular docking : Simulate binding to HIV-1 protease (PDB: 1D4Q) or cyclooxygenase-2 (COX-2) to prioritize analogs .
  • QSAR models : Correlate logP values (≈3.2) with bioavailability and toxicity profiles .
  • MD simulations : Assess conformational stability in aqueous and lipid bilayer environments .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity while others highlight hepatotoxicity risks?

  • Species-specific metabolism : Rat liver microsomes may detoxify the compound more efficiently than human hepatocytes .
  • Impurity profiling : Residual pyridine or zeolite catalysts in crude products could artificially inflate toxicity .
  • Dosing regimens : Acute vs. chronic exposure studies yield divergent safety profiles .

Methodological Recommendations

  • Synthetic protocols : Adopt zeolite-catalyzed reactions for scalability (>80% yield) .
  • Biological assays : Use standardized MTT and ELISA protocols to ensure reproducibility across labs .
  • Computational tools : Combine AutoDock Vina and SwissADME for rapid ADMET screening .

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